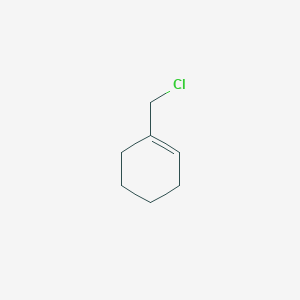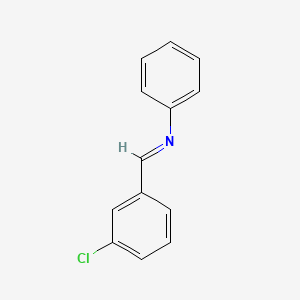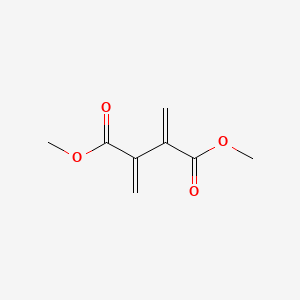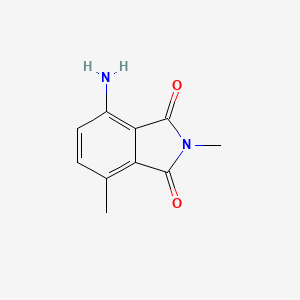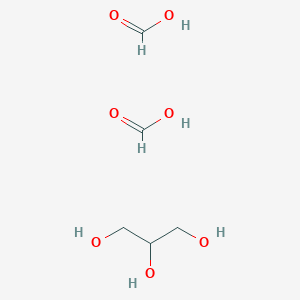
Formic acid;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;propane-1,2,3-triol is a compound that combines formic acid (methanoic acid) and propane-1,2,3-triol (glycerol). Formic acid is the simplest carboxylic acid, known for its presence in the venom of ants and bees . . This compound is significant due to its various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
From Oils and Fats (Natural Production)
- Glycerol is obtained as a by-product in the manufacture of soaps. This process involves boiling oils and fats with sodium or potassium hydroxide solution, known as saponification .
- Glycerol can also be obtained from fats or oils by trans-esterification with methanol in the presence of an acid or a base .
-
From Propylene (Synthetic Production)
- Glycerol can be synthesized from propylene, which is obtained from the cracking of petroleum. Propylene is chlorinated at about 500°C to get allyl chloride, which is then hydrolyzed with sodium carbonate solution under pressure to give allyl alcohol. The allyl alcohol is treated with chlorine water (hypochlorous acid) and subsequently hydrolyzed to get glycerol .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid, and hydrogen peroxide are commonly used oxidizing agents for glycerol.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
Oxidation Products: Glyceraldehyde, dihydroxyacetone, glyceric acid, tartronic acid.
Reduction Products: Various alcohols depending on the specific conditions and catalysts used.
Scientific Research Applications
Formic acid;propane-1,2,3-triol has numerous applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of formic acid;propane-1,2,3-triol involves various molecular targets and pathways:
-
Formic Acid
-
Propane-1,2,3-Triol
Comparison with Similar Compounds
Formic acid;propane-1,2,3-triol can be compared with other similar compounds:
-
Glycerol (Propane-1,2,3-Triol)
-
Formic Acid (Methanoic Acid)
-
Other Polyols
By combining formic acid and propane-1,2,3-triol, the resulting compound exhibits unique properties and applications that are not present in the individual components alone.
Properties
CAS No. |
32648-08-1 |
|---|---|
Molecular Formula |
C5H12O7 |
Molecular Weight |
184.14 g/mol |
IUPAC Name |
formic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.2CH2O2/c4-1-3(6)2-5;2*2-1-3/h3-6H,1-2H2;2*1H,(H,2,3) |
InChI Key |
ACBJRGIRAAVUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)O.C(=O)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
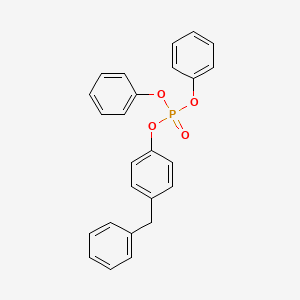
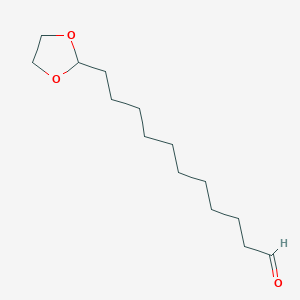
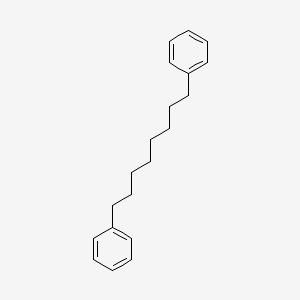
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
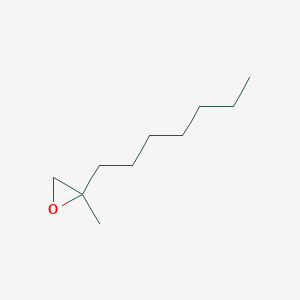
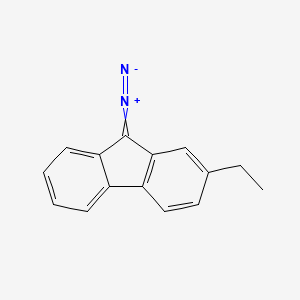
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
